4,7-Dichloro-3-iodoquinoline 4,7-Dichloro-3-iodoquinoline
Brand Name: Vulcanchem
CAS No.: 70237-22-8
VCID: VC3852676
InChI: InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H
SMILES: C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl
Molecular Formula: C9H4Cl2IN
Molecular Weight: 323.94 g/mol

4,7-Dichloro-3-iodoquinoline

CAS No.: 70237-22-8

Cat. No.: VC3852676

Molecular Formula: C9H4Cl2IN

Molecular Weight: 323.94 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichloro-3-iodoquinoline - 70237-22-8

Specification

CAS No. 70237-22-8
Molecular Formula C9H4Cl2IN
Molecular Weight 323.94 g/mol
IUPAC Name 4,7-dichloro-3-iodoquinoline
Standard InChI InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H
Standard InChI Key LCUQJSFUVCSBQE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4,7-Dichloro-3-iodoquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The compound’s structure is distinguished by three halogen substituents: chlorine atoms at positions 4 and 7, and an iodine atom at position 3 (Figure 1). This substitution pattern significantly influences its electronic properties, solubility, and reactivity.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC9H4Cl2IN\text{C}_9\text{H}_4\text{Cl}_2\text{IN}
Molecular Weight323.95 g/mol
CAS Registry Number70237-22-8
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF), insoluble in water

The iodine atom at position 3 enhances the compound’s susceptibility to nucleophilic aromatic substitution, while the chlorine atoms at positions 4 and 7 contribute to steric hindrance and electronic withdrawal effects .

Spectroscopic and Chromatographic Data

High-performance liquid chromatography (HPLC) analyses of 4,7-dichloro-3-iodoquinoline reveal a retention time of 3.61 minutes under standard reverse-phase conditions, with a characteristic mass spectrometry (MS) profile showing a parent ion peak at m/z 323.9 [M+H]⁺ . Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with distinctive signals for aromatic protons and halogen atoms:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.92 (d, J = 4.0 Hz, 1H, H-2), 8.45 (d, J = 8.8 Hz, 1H, H-5), 8.02 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 7.89 (d, J = 2.0 Hz, 1H, H-8) .

Synthetic Methodologies

Two-Step Synthesis from 7-Chloroquinolin-4-ol

The most widely reported synthesis involves a two-step protocol starting from 7-chloroquinolin-4-ol:

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
IodinationNIS, AcOH, 60°C, 45 min85
ChlorinationPOCl₃, DMF, 80°C, 12 h84

Alternative One-Pot Approaches

A patent-pending method (CN111362872A) describes a one-pot synthesis starting from m-chloroaniline, triethyl orthoformate, and diethyl malonate under anhydrous FeCl₃ catalysis . This approach eliminates intermediate purification steps, directly yielding 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which undergoes decarboxylation and chlorination to produce the target compound. While this method reduces operational complexity, it currently offers lower yields (~65%) compared to the two-step protocol .

Applications in Pharmaceutical Chemistry

Intermediate for Hydroxychloroquine Impurities

4,7-Dichloro-3-iodoquinoline is a pivotal precursor in synthesizing 7-chloro-3-iodo-hydroxychloroquine and 3-trifluoromethyl-hydroxychloroquine, critical impurities monitored in hydroxychloroquine quality control . Hydroxychloroquine, an antimalarial and immunomodulatory agent, gained attention during the COVID-19 pandemic, necessitating rigorous impurity profiling to ensure drug safety .

Role in G-Quadruplex DNA Stabilization

Recent studies demonstrate the compound’s utility in synthesizing indoloquinoline derivatives that stabilize G-quadruplex (G4) DNA structures in the KRAS oncogene promoter . NSC 317605, a derivative of 4,7-dichloro-3-iodoquinoline, exhibits a ΔT<sub>m</sub> of 18°C for KRAS G4 DNA, surpassing benchmark stabilizers like TMPyP4 (ΔT<sub>m</sub> = 5°C). This activity correlates with transcriptional downregulation of KRAS in pancreatic cancer models, highlighting therapeutic potential .

Table 3: Pharmacological Profile of NSC 317605

ParameterValue
TargetKRAS G-quadruplex DNA
EC₅₀ (transcription inhibition)0.8 µM
Selectivity Index>50 (vs. normal cells)

Analytical Characterization and Quality Control

Structural Elucidation Techniques

X-ray crystallography confirms the planar quinoline core with halogen substituents adopting positions perpendicular to the aromatic plane. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate well with experimental bond lengths and angles, validating the electronic effects of iodine and chlorine substituents .

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